molecular formula C14H15N3O B2476444 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole CAS No. 1455388-32-5

2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole

Cat. No.: B2476444
CAS No.: 1455388-32-5
M. Wt: 241.294
InChI Key: BYYIXGWGUCWYAP-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole is a heterocyclic compound that features a pyrazole ring fused to an isoindole structure

Properties

IUPAC Name

1,3-dihydroisoindol-2-yl-(3,5-dimethyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-9-13(10(2)16-15-9)14(18)17-7-11-5-3-4-6-12(11)8-17/h3-6H,7-8H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYIXGWGUCWYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with isoindoline under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride to facilitate the formation of the carbonyl group. The reaction conditions may include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group can be replaced by other functional groups using reagents like Grignard reagents or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether or tetrahydrofuran.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole-isoindole derivatives.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved may include signal transduction pathways, where the compound acts as an agonist or antagonist, influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-dimethyl-1H-pyrazole-3-carbonyl chloride
  • 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride
  • 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride

Uniqueness

2-(3,5-dimethyl-1H-pyrazole-4-carbonyl)-2,3-dihydro-1H-isoindole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications. Additionally, its ability to undergo diverse chemical reactions and form a wide range of derivatives further distinguishes it from similar compounds .

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